![molecular formula C19H25ClN2O4 B1145024 N-Desmethyl Itopride Hydrochloride CAS No. 5922-37-2](/img/new.no-structure.jpg)
N-Desmethyl Itopride Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Desmethyl Itopride Hydrochloride is a derivative of Itopride Hydrochloride, a prokinetic agent used to enhance gastrointestinal motility. Itopride Hydrochloride is known for its dual mechanism of action, which includes inhibition of acetylcholinesterase and antagonism of dopamine D2 receptors . This compound retains similar properties but with slight modifications in its chemical structure, making it a subject of interest in pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Itopride Hydrochloride typically involves the demethylation of Itopride Hydrochloride. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the demethylation process is optimized for yield and purity. The process includes steps such as reaction monitoring, purification through crystallization or chromatography, and quality control to ensure the final product meets pharmaceutical standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to its corresponding amine derivatives under hydrogenation conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the aromatic positions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is typically used for reduction reactions.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential pharmacological activities .
科学的研究の応用
Pharmacological Background
N-Desmethyl Itopride Hydrochloride is primarily recognized for its role as a prokinetic agent. It functions by inhibiting dopamine D2 receptors and enhancing acetylcholine levels, which promotes gastrointestinal motility. This mechanism is crucial for treating conditions characterized by reduced gastrointestinal motility such as functional dyspepsia and gastroesophageal reflux disease (GERD) .
Gastrointestinal Disorders
The primary application of this compound lies in the treatment of gastrointestinal disorders:
- Functional Dyspepsia : Clinical studies have demonstrated that N-Desmethyl Itopride significantly improves symptoms associated with functional dyspepsia, including postprandial fullness and early satiety .
- Gastroesophageal Reflux Disease : As an adjunct therapy to proton pump inhibitors, N-Desmethyl Itopride has shown efficacy in enhancing symptom relief in GERD patients without increasing adverse effects .
Neuropharmacological Research
This compound is also being investigated for its potential effects on neurotransmission and neurodegenerative diseases:
- Dopaminergic Activity : Its role as a dopamine D2 receptor antagonist makes it a candidate for studying conditions like Parkinson's disease and schizophrenia, where dopaminergic signaling is disrupted .
- Neurotransmitter Modulation : The compound's ability to influence neurotransmitter levels positions it as a valuable tool in research related to mood disorders and cognitive functions .
Case Studies
Several clinical trials have evaluated the effectiveness of this compound:
- A meta-analysis involving 2620 patients indicated that treatment with N-Desmethyl Itopride significantly improved global patient assessments compared to placebo, with low incidence rates of adverse reactions .
- Another study highlighted its efficacy when used alongside proton pump inhibitors for GERD, showing significant reductions in heartburn symptoms within a short treatment duration .
Cost-Effectiveness Analysis
Research has indicated that N-Desmethyl Itopride is cost-effective compared to other prokinetic agents, making it a viable option for long-term management of gastrointestinal disorders .
作用機序
N-Desmethyl Itopride Hydrochloride exerts its effects through a dual mechanism of action:
Acetylcholinesterase Inhibition: By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the gastrointestinal tract, enhancing motility.
Dopamine D2 Receptor Antagonism: The compound blocks dopamine D2 receptors, preventing the inhibitory effects of dopamine on gastrointestinal motility.
These actions result in improved gastric emptying and reduced symptoms of functional dyspepsia.
類似化合物との比較
Itopride Hydrochloride: The parent compound with similar prokinetic properties.
Metoclopramide: Another prokinetic agent with a different mechanism of action, primarily as a dopamine receptor antagonist.
Domperidone: A dopamine receptor antagonist used for similar indications.
Uniqueness: N-Desmethyl Itopride Hydrochloride is unique due to its dual mechanism of action and its ability to enhance gastrointestinal motility without crossing the blood-brain barrier, thus minimizing central nervous system side effects .
生物活性
N-Desmethyl Itopride Hydrochloride is a metabolite of Itopride, a gastroprokinetic agent used primarily for treating functional dyspepsia and other gastrointestinal motility disorders. Understanding the biological activity of N-Desmethyl Itopride involves exploring its pharmacological effects, mechanisms of action, and clinical findings.
N-Desmethyl Itopride exhibits biological activity primarily through two mechanisms:
- Dopamine D2 Receptor Antagonism : Itopride and its metabolites, including N-Desmethyl Itopride, antagonize dopamine D2 receptors. This action promotes the release of acetylcholine (ACh) from myenteric neurons, enhancing gastrointestinal motility and reducing symptoms associated with dyspepsia .
- Acetylcholinesterase Inhibition : N-Desmethyl Itopride also inhibits acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh. By preventing the degradation of ACh, it increases its concentration in the synaptic cleft, further stimulating gastrointestinal activity .
Pharmacokinetics
The pharmacokinetic profile of N-Desmethyl Itopride is not extensively documented in available literature. However, as a metabolite of Itopride, it is expected to share similar properties in terms of absorption and distribution. The primary metabolic pathway involves flavin-containing monooxygenase (FMO) for N-oxygenation .
Case Studies and Clinical Trials
Numerous studies have evaluated the efficacy of Itopride in treating functional dyspepsia, indirectly providing insights into the effects of its metabolite, N-Desmethyl Itopride.
- Meta-Analysis Findings : A meta-analysis involving nine randomized controlled trials (RCTs) with over 2600 participants indicated that Itopride significantly improved symptoms of functional dyspepsia compared to placebo. The relative risk (RR) for symptom improvement was 1.11 (95% CI: 1.03–1.19) .
- Phase III Trials : In two phase III trials assessing the efficacy of Itopride, results showed that while there was some improvement in patient-reported outcomes like the Leeds Dyspepsia Questionnaire (LDQ), the differences were not statistically significant compared to placebo in all trials .
- Safety Profile : The safety profile of Itopride suggests that it does not cross the blood-brain barrier effectively, minimizing central nervous system-related adverse effects. However, there were noted elevations in prolactin levels among some patients treated with it .
Comparative Biological Activity
The following table summarizes key findings related to the biological activity and clinical effects of N-Desmethyl Itopride compared to other prokinetic agents:
Parameter | N-Desmethyl Itopride | Cisapride | Mosapride |
---|---|---|---|
Mechanism | D2 antagonist + AChE inhibitor | 5-HT4 agonist | 5-HT4 agonist |
Gastrointestinal Motility | Increased | Variable | Increased |
Central Nervous System Effects | Minimal | Possible | Minimal |
Prolactin Level Impact | Mild increase | Significant | None |
Efficacy in Functional Dyspepsia | Moderate | High | Moderate |
特性
CAS番号 |
5922-37-2 |
---|---|
分子式 |
C19H25ClN2O4 |
分子量 |
380.9 g/mol |
IUPAC名 |
3,4-dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O4.ClH/c1-20-10-11-25-16-7-4-14(5-8-16)13-21-19(22)15-6-9-17(23-2)18(12-15)24-3;/h4-9,12,20H,10-11,13H2,1-3H3,(H,21,22);1H |
InChIキー |
JJKXCZOXCNXKFQ-UHFFFAOYSA-N |
正規SMILES |
CNCCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC.Cl |
同義語 |
3,4-Dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide Hydrochloride; 3,4-Dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide Monohydrochloride; N-[p-[2-(Methylamino)ethoxy]benzyl]veratramide Hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。